molecular formula C19H29ClN2O B6170087 2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride CAS No. 2418730-55-7

2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride

Cat. No.: B6170087
CAS No.: 2418730-55-7
M. Wt: 336.9
InChI Key:
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Description

The compound “2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride” is a complex organic molecule. It contains an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The molecule also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indene and piperidine moieties. The indene could be synthesized from a suitable precursor through cyclization, followed by reduction to form the dihydroindene . The piperidine ring could be formed through a similar process, starting with a suitable amino acid or amine . These two components could then be coupled together through a suitable reaction, such as an amide bond formation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, due to the presence of multiple rings and functional groups. The indene moiety would contribute significant aromatic character to the molecule, while the piperidine ring would introduce a basic nitrogen atom . The presence of the carbonyl group would introduce additional polarity to the molecule .


Chemical Reactions Analysis

As a complex organic molecule, “this compound” would be expected to undergo a variety of chemical reactions. The indene moiety could undergo electrophilic aromatic substitution reactions, while the piperidine ring could act as a nucleophile in reactions with suitable electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indene and piperidine rings would likely make the compound relatively non-polar, although the carbonyl group would introduce some polarity . The compound would likely be a solid at room temperature .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride' involves the condensation of 2,3-dihydro-1H-indene-2-carboxylic acid with piperidine, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 2-methylpropan-1-amine to form the final product, which is isolated as the hydrochloride salt.", "Starting Materials": [ "2,3-dihydro-1H-indene-2-carboxylic acid", "piperidine", "sodium borohydride", "2-methylpropan-1-amine", "hydrochloric acid" ], "Reaction": [ "Condensation of 2,3-dihydro-1H-indene-2-carboxylic acid with piperidine in the presence of a coupling agent such as DCC or EDC to form the corresponding imine.", "Reduction of the imine with sodium borohydride in a suitable solvent such as ethanol or methanol to form the corresponding amine.", "Reaction of the resulting amine with 2-methylpropan-1-amine in the presence of a suitable catalyst such as HCl to form the final product as the hydrochloride salt." ] }

CAS No.

2418730-55-7

Molecular Formula

C19H29ClN2O

Molecular Weight

336.9

Purity

82

Origin of Product

United States

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